Chemical structure and properties of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole
Chemical structure and properties of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole (CAS: 270585-21-2), a versatile heterocyclic building block used in the synthesis of bioactive small molecules. This monograph details its physicochemical properties, tautomeric behavior, synthetic pathways, and strategic applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors and anti-inflammatory agents.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule features a pyrazole core substituted at the 3- and 5-positions.[1][2][3] Its amphoteric nature, driven by the pyrazole nitrogen atoms, allows it to function as both a hydrogen bond donor and acceptor—a critical feature for binding to biological targets.
Key Data Summary
| Property | Value / Description |
| IUPAC Name | 3-(Methoxymethyl)-5-(propan-2-yl)-1H-pyrazole |
| CAS Number | 270585-21-2 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calc.) | ~14.0 (NH acidity), ~2.5 (Pyridine-N basicity) |
| LogP (Calc.) | ~1.3 – 1.6 |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (Pyridine-N, Ether-O) |
Tautomerism & Structural Dynamics
The "1H-pyrazole" designation implies a specific tautomer, but in solution, this molecule exists in a rapid dynamic equilibrium between the 3-substituted and 5-substituted forms. The bulky isopropyl group and the methoxymethyl group exert steric and electronic influences that shift this equilibrium based on solvent polarity.
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Tautomer A (3-isopropyl-5-methoxymethyl): Favored in non-polar solvents due to intramolecular H-bonding potential.
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Tautomer B (5-isopropyl-3-methoxymethyl): Often the reactive species in N-alkylation reactions depending on the electrophile and base used.
Figure 1: Annular tautomerism of the pyrazole core. The position of the proton (H) oscillates between N1 and N2.
Synthetic Methodology
The synthesis of 3,5-disubstituted pyrazoles is classically achieved via the condensation of hydrazine with a 1,3-diketone. For this specific molecule, the challenge lies in accessing the unsymmetrical 1,3-diketone precursor: 1-methoxy-5-methylhexane-2,4-dione .
Retrosynthetic Analysis
Figure 2: Convergent synthesis via Claisen condensation followed by Paal-Knorr type cyclization.
Detailed Protocol (Bench Scale)
Step 1: Synthesis of 1-Methoxy-5-methylhexane-2,4-dione
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Reagents: 3-Methylbutan-2-one (1.0 eq), Methyl methoxyacetate (1.1 eq), Sodium Hydride (1.2 eq), anhydrous THF.
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Procedure:
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Suspend NaH in anhydrous THF under nitrogen at 0°C.
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Add 3-methylbutan-2-one dropwise. Stir for 30 min to generate the enolate.
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Add methyl methoxyacetate dropwise.
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Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC).
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Quench: Carefully add dilute HCl/Ice. Extract with Ethyl Acetate.
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Purification: The crude beta-diketone is often used directly or purified by vacuum distillation.
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Step 2: Cyclization to Pyrazole
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Reagents: Crude 1,3-diketone (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.
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Procedure:
-
Dissolve the diketone in Ethanol.
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Add Hydrazine hydrate dropwise at room temperature (exothermic).
-
Heat to reflux for 2–3 hours.
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Workup: Concentrate solvent in vacuo.[4] The product may precipitate upon cooling or addition of water.[1]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
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Reactivity & Derivatization[9]
For drug development professionals, this molecule is rarely the endpoint. It serves as a core scaffold. Understanding its reactivity profile is essential for library generation.
N-Alkylation (Regioselectivity Issues)
Alkylation of the pyrazole nitrogen is the most common modification.
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Challenge: Because of tautomerism, alkylation can occur at either nitrogen, leading to a mixture of regioisomers (1-alkyl-3-isopropyl-5-methoxymethyl vs. 1-alkyl-5-isopropyl-3-methoxymethyl).
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Control: Steric bulk usually favors alkylation at the nitrogen distal to the isopropyl group (forming the 1-alkyl-3-isopropyl isomer) to minimize steric clash, but this must be confirmed by NOE NMR studies.
Side-Chain Modification
The methoxymethyl (MOM) group is chemically significant. While it looks like a simple ether, it can be viewed as a "masked" alcohol.
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Demethylation: Treatment with BBr₃ or TMSI can cleave the methyl ether, revealing the primary alcohol (hydroxymethyl group). This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (halide/mesylate) for further coupling.
Figure 3: Primary reactivity vectors for medicinal chemistry elaboration.
Applications in Drug Discovery
Kinase Inhibitors (ATP-Competitive)
The pyrazole motif is a privileged scaffold in kinase inhibition (e.g., Ruxolitinib, Crizotinib).
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Binding Mode: The pyrazole nitrogens (NH donor, N acceptor) often bind to the hinge region of the kinase ATP-binding pocket via hydrogen bonds.
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Role of Isopropyl: The 5-isopropyl group provides hydrophobic bulk that can fill the "gatekeeper" pocket or hydrophobic back-cleft, improving potency and selectivity.
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Role of Methoxymethyl: This group can project into the solvent-exposed region, improving solubility, or interact with specific residues (e.g., lysine or aspartate) near the active site.
Bioisosterism
The 3,5-disubstituted pyrazole ring is often used as a bioisostere for:
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Phenols: Mimicking the H-bond donor/acceptor capability.
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Isoxazoles/Triazoles: Modulating metabolic stability (t1/2) and polarity (TPSA).
Safety & Handling (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.
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Storage: Store in a cool, dry place. The molecule is generally stable but should be protected from strong oxidizing agents.
References
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PubChem Compound Summary. (2025). 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride (Analog Data). National Center for Biotechnology Information. Link
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Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.Link
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Organic Syntheses. (1951). 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene (General Diketone Synthesis).[6] Org.[7][2] Synth. 1951, 31, 72. Link
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Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett. Link
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BenchChem. (2025). Reactivity of the Pyrazole Ring System.[3][8][9]Link
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- 1. researchgate.net [researchgate.net]
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- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 1-Methoxy-5-methylhexane-2,4-dione | C8H14O3 | CID 10012154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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